methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Description
This compound belongs to the 1,2-benzothiazine 1,1-dioxide class, a heterocyclic framework known for diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties . Structurally, it features a benzothiazine core modified with a 6-chloro substituent, a 4-phenyl group, and a 2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl side chain. The synthesis of such derivatives typically follows a route where substituents are introduced early to avoid isomerization challenges. For instance, pre-functionalized anthranilic acids or methyl anthranilates are sulfonylated and cyclized to yield high-purity products, as demonstrated in analogous benzothiazine syntheses . The 1,1-dioxide moiety enhances metabolic stability, while the chloro and fluoro substituents likely influence lipophilicity and target binding.
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O5S/c1-15-8-10-18(27)13-20(15)28-22(30)14-29-24(25(31)34-2)23(16-6-4-3-5-7-16)19-12-17(26)9-11-21(19)35(29,32)33/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUKPDDJWSLDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-2. COX enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain signaling .
Mode of Action
The compound acts as a COX-2 inhibitor . By binding to the active site of the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various pro-inflammatory prostaglandins. This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in inflammation, fever, and pain. By blocking COX-2, the compound reduces the levels of these inflammatory mediators, leading to anti-inflammatory and analgesic effects .
Pharmacokinetics
The compound’s pharmacokinetics can be summarized by its ADME properties:
Result of Action
At the molecular level, the compound’s inhibition of COX-2 leads to a decrease in prostaglandin synthesis. This results in reduced inflammation, pain, and fever. At the cellular level, it decreases the recruitment of inflammatory cells to sites of injury or infection, further contributing to its anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments may enhance its absorption, while extreme temperatures could affect its stability. Additionally, the presence of other drugs that compete for the same metabolic pathways can alter its pharmacokinetics and efficacy .
Biological Activity
Methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazine ring fused with various functional groups, including a chloro and a fluoro substituent. The presence of these substituents is crucial as they can significantly influence the biological activity of the molecule.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit antibacterial and antifungal properties . For instance, studies have shown that similar benzothiazine derivatives possess moderate to good antimicrobial activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or inhibition of metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Benzothiazines are also recognized for their anti-inflammatory properties . Compounds within this class have been investigated for their ability to inhibit inflammatory mediators and pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases . The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines.
Antioxidant Potential
The antioxidant activity of benzothiazine derivatives has been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . The antioxidant capacity is particularly important in protecting cells from oxidative damage and may contribute to their anti-inflammatory effects.
Study 1: Antimicrobial Screening
A recent study synthesized several benzothiazine derivatives, including this compound. These compounds were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
| Title Compound | S. aureus | 18 |
| Title Compound | E. coli | 14 |
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound using an in vivo model of inflammation. The results demonstrated a significant reduction in paw edema in treated groups compared to controls, indicating effective anti-inflammatory action .
Scientific Research Applications
Antithrombotic Properties
One of the primary applications of compounds in the benzothiazine class, including methyl 6-chloro derivatives, is their use as antithrombotics . Research has demonstrated that these compounds can inhibit blood platelet aggregation, thus potentially reducing the risk of thrombus formation in patients at risk of cardiovascular diseases. For instance, studies have shown that specific derivatives exhibit significant antithrombotic activity without the common side effects associated with traditional antithrombotic medications .
Anti-inflammatory Agents
Compounds related to methyl 6-chloro derivatives have been evaluated for their anti-inflammatory properties. The benzothiazine scaffold is known for its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders. Research indicates that these compounds can effectively reduce inflammation markers in vitro and in vivo models .
Synthesis of Drug Precursors
This compound serves as a precursor in the synthesis of various pharmacologically active agents. For example, it has been utilized in the synthesis of piroxicam, a well-known non-steroidal anti-inflammatory drug (NSAID). The unique structural features of the benzothiazine moiety enhance the efficacy and reduce the side effects of derived compounds .
Anticancer Activity
Recent studies have indicated that benzothiazine derivatives may possess anticancer properties . The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. Research on related compounds has shown promising results against several cancer cell lines, suggesting potential applications in oncology .
The biological activity of methyl 6-chloro derivatives is attributed to their ability to interact with specific biological targets. This includes modulation of GABA receptors and inhibition of certain enzymes involved in inflammatory responses and cancer progression. Understanding these mechanisms is crucial for optimizing the therapeutic potential of these compounds .
Table: Summary of Key Studies on Methyl 6-Chloro Derivatives
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzothiazine Derivatives
Substituent Effects on Physicochemical and Pharmacological Properties
Key Comparisons :
- Synthetic Accessibility: The target compound’s synthesis likely avoids post-cyclization modifications, mirroring strategies used for methyl 4-hydroxy analogs to prevent isomer mixtures . In contrast, late-stage halogenation or alkylation (e.g., bromination of 4-hydroxy-2-oxo-quinolines) often leads to low regioselectivity .
- Biological Activity : The 3-(3-chlorobenzoyl) derivative exhibits confirmed anti-inflammatory activity, attributed to its hydrogen-bonding network and chloro-substituted acyl group . The target compound’s 5-fluoro-2-methylphenyl group may enhance bioavailability via increased lipophilicity, while the 4-phenyl substituent could sterically modulate target interactions.
- Structural Stability : Both the target compound and the 3-chlorobenzoyl analog adopt half-chair conformations in the benzothiazine ring. However, the target’s intramolecular O–H⋯O and C–H⋯N interactions (inferred from similar derivatives) may improve crystallinity compared to the intermolecular H-bonds in the 3-chlorobenzoyl compound .
Crystallographic and Stability Insights
The 3-chlorobenzoyl derivative’s crystal structure, refined using SHELXL , reveals intermolecular hydrogen bonds critical for lattice stability. The target compound’s structure, if determined via similar methods, would likely show analogous rigor in refinement.
Pharmacokinetic Considerations
- Metabolic Resistance: The 1,1-dioxide group and electron-withdrawing substituents (Cl, F) may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high-purity synthesis of methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide?
- Answer : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates is a robust approach. Key steps include:
- Optimizing reaction temperature (80–120°C) to prevent decomposition of the nitro intermediates.
- Using tert-butyl isocyanide as a ligand to stabilize the palladium catalyst.
- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the benzothiazine core.
- Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and compare retention times with pharmacopeial standards (e.g., related benzothiazine derivatives in Pharmacopeial Forum) .
Q. How can researchers validate the structural integrity of the synthesized compound?
- Answer : Use a combination of:
- 1H/13C NMR : Compare chemical shifts (e.g., sulfonyl δ 170–175 ppm, benzothiazine ring δ 7.2–8.5 ppm) with structurally analogous compounds like N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 545.12).
- IR Spectroscopy : Verify carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches.
Advanced Research Questions
Q. What strategies address discrepancies in NMR data during structural elucidation of benzothiazine derivatives?
- Answer : Contradictions often arise from dynamic rotational isomerism in the sulfonyl group or keto-enol tautomerism. Mitigate via:
- Variable-Temperature NMR : Resolve overlapping peaks by cooling to –40°C.
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and differentiate between regioisomers.
- Reference Standards : Compare with HPLC-tested analogs (e.g., meloxicam-related compounds in Pharmacopeial Forum) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s anti-inflammatory potential?
- Answer : Focus on:
- Core Modifications : Replace the 5-fluoro-2-methylphenyl group with electron-withdrawing substituents (e.g., Cl, NO2) to assess COX-2 selectivity.
- Pharmacokinetic Profiling : Use in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system) to evaluate metabolic stability.
- In Vivo Efficacy : Test in rodent models of inflammation (e.g., carrageenan-induced paw edema) with dose ranges of 1–10 mg/kg.
- Data Correlation : Cross-reference with SAR data from N-substituted benzothiazine carboxamides .
Q. What analytical parameters are critical for quantifying trace impurities in this compound?
- Answer : Use validated HPLC methods with parameters adapted from pharmacopeial standards:
| Impurity | Column Type | Mobile Phase | Detection (nm) | RRT* | Limit (%) |
|---|---|---|---|---|---|
| Sulfonamide byproducts | C18 | Acetonitrile/0.1% H3PO4 (40:60) | 260 | 0.85 | ≤0.2 |
| Chlorinated side-products | C18 | Methanol/water (55:45) | 230 | 1.12 | ≤0.1 |
*RRT: Relative Retention Time vs. main peak. Adjust gradient elution to resolve impurities with RRT < 0.5 .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?
- Answer : Potential causes include:
- Poor Solubility : Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) in vivo.
- Protein Binding : Measure plasma protein binding (%) via equilibrium dialysis.
- Metabolite Interference : Identify major metabolites using LC-MS/MS and retest activity.
- Cross-validate with structurally related compounds (e.g., ethyl 5-(4-chlorophenyl)-thiazolo[3,2-a]pyrimidine derivatives) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
